molecular formula C15H14Br2N4OS B11047441 (2Z)-2-[(6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide

(2Z)-2-[(6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide

Cat. No.: B11047441
M. Wt: 458.2 g/mol
InChI Key: YMVCETJOCRLEJL-UFBSBGHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide is a complex organic compound with a unique structure that includes bromine atoms, a pyrroloquinoline core, and a hydrazinecarbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include:

    Formation of the pyrroloquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of bromine atoms: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the hydrazinecarbothioamide group: This involves the reaction of hydrazine derivatives with isothiocyanates.

Industrial Production Methods

For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(6Z)-5-chloro-6-(chloromethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide
  • (2Z)-2-[(6Z)-5-fluoro-6-(fluoromethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide

Uniqueness

The uniqueness of (2Z)-2-[(6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide lies in its specific bromine substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H14Br2N4OS

Molecular Weight

458.2 g/mol

IUPAC Name

[(9Z)-10-bromo-9-(bromomethylidene)-2-hydroxy-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]iminothiourea

InChI

InChI=1S/C15H14Br2N4OS/c1-15(2)12(17)9(6-16)7-4-3-5-8-10(19-20-14(18)23)13(22)21(15)11(7)8/h3-6,12,22H,1-2H3,(H2,18,23)/b9-6-,20-19?

InChI Key

YMVCETJOCRLEJL-UFBSBGHASA-N

Isomeric SMILES

CC1(C(/C(=C\Br)/C2=CC=CC3=C2N1C(=C3N=NC(=S)N)O)Br)C

Canonical SMILES

CC1(C(C(=CBr)C2=CC=CC3=C2N1C(=C3N=NC(=S)N)O)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.